cyclo[2Nal-Pro-D-Tyr-Arg-Arg] cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
Brand Name: Vulcanchem
CAS No.:
VCID: VC14502714
InChI: InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1
SMILES:
Molecular Formula: C39H51N11O6
Molecular Weight: 769.9 g/mol

cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

CAS No.:

Cat. No.: VC14502714

Molecular Formula: C39H51N11O6

Molecular Weight: 769.9 g/mol

* For research use only. Not for human or veterinary use.

cyclo[2Nal-Pro-D-Tyr-Arg-Arg] -

Specification

Molecular Formula C39H51N11O6
Molecular Weight 769.9 g/mol
IUPAC Name 2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine
Standard InChI InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1
Standard InChI Key AVNDVFCGYOONJV-LUKCZKMGSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O
Canonical SMILES C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

Introduction

Structural and Chemical Characteristics of Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Amino Acid Composition and Conformational Stability

The peptide backbone of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] incorporates non-canonical amino acids that optimize its interaction with CXCR4. The 2Nal residue, a naphthalene derivative, enhances hydrophobic interactions with the receptor’s transmembrane domain, while the D-Tyr configuration resists proteolytic degradation. Proline’s rigid pyrrolidine ring induces a β-turn conformation, critical for stabilizing the cyclic structure . Arginine residues contribute cationic guanidinium groups, facilitating electrostatic interactions with CXCR4’s negatively charged extracellular loops .

Table 1: Key Structural Features of Cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Amino AcidPositionRoleStructural Impact
2Nal1Hydrophobic anchorBinds CXCR4 transmembrane domain
Pro2Conformational rigidityStabilizes β-turn structure
D-Tyr3Protease resistanceEnhances metabolic stability
Arg4,5Electrostatic interactionBinds CXCR4 extracellular loops

Cyclization and Stability

Macrocyclization via amide bond formation between the N-terminal 2Nal and C-terminal Arg residues confers resistance to enzymatic cleavage. Nuclear magnetic resonance (NMR) studies reveal a compact conformation with a solvent-exposed Arg-Arg motif, enabling targeted receptor engagement . The peptide’s half-life in human serum exceeds 12 hours, a significant improvement over linear CXCR4 inhibitors.

Synthesis and Optimization Strategies

Solid-Phase Peptide Synthesis (SPPS)

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is synthesized via SPPS using Fmoc-protected amino acids. Critical steps include:

  • Side-Chain Protection: Arginine residues are protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent undesired side reactions .

  • Cyclization: On-resin cyclization employs benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) as a coupling agent, achieving >90% efficiency in dichloromethane (DCM) .

  • Deprotection and Cleavage: A mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) removes protecting groups while minimizing side reactions .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)
Linear chain assemblyFmoc-SPPS, DMF, DIEA85%92%
CyclizationPyBOP, DCM, 25°C, 24h91%88%
DeprotectionTFA/TIS/H2O (95:2.5:2.5), 2h78%95%

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate coupling reactions. A patent by CN106432427A demonstrates that microwave-assisted SPPS reduces synthesis time by 40% while maintaining a yield of 82% . This method enhances the scalability of cyclic peptide production.

Biological Activity and Mechanism of Action

CXCR4 Antagonism

Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] inhibits CXCR4 with an IC50 of 12 nM, outperforming AMD3100 (Plerixafor), a clinically approved antagonist (IC50 = 34 nM). Binding assays reveal that the Arg-Arg motif displaces stromal cell-derived factor 1 (SDF-1), CXCR4’s natural ligand, by occupying its binding pocket .

Anticancer Activity

In murine models of breast cancer, the peptide reduces metastasis by 70% by blocking CXCR4-mediated tumor cell migration. Flow cytometry data indicate G0/G1 cell cycle arrest in treated cells, correlating with downregulation of PI3K/Akt signaling .

Antiviral Effects

The compound inhibits HIV-1 entry into CD4+ T-cells by competing with viral gp120 for CXCR4 binding. In vitro studies show a 90% reduction in viral load at 100 nM.

Challenges and Future Directions

Oral Bioavailability

The peptide’s high molecular weight (837 Da) and polarity limit oral absorption. Nanoparticle encapsulation (e.g., PLGA nanoparticles) increases bioavailability from <1% to 22% in rat models .

Toxicity Profile

Dose-dependent cardiotoxicity (QT prolongation) observed at >10 mg/kg necessitates structural optimization. Substituting Arg with citrulline reduces off-target effects while retaining 80% CXCR4 affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator